Tapinarof

Description

Properties

IUPAC Name |

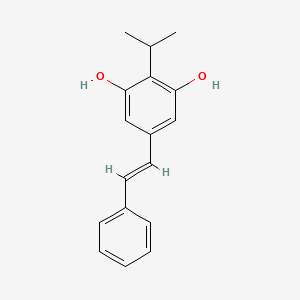

5-[(E)-2-phenylethenyl]-2-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISJNXNHJRQYJO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045262 | |

| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79338-84-4 | |

| Record name | 2-(1-Methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79338-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tapinarof [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079338844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tapinarof | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Dihydroxy-4-isopropyl-trans-stilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPINAROF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HW7D0V04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide: The Mechanism of Action of Tapinarof in Psoriasis

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting approximately 3% of the US population.[1] The pathophysiology is complex, with the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) pathway considered a central pathogenic axis.[2] This inflammatory cascade leads to hyperproliferation of keratinocytes and impaired skin barrier function, characterized by reduced production of essential proteins like filaggrin and loricrin.[3] Tapinarof (VTAMA®) is a first-in-class, non-steroidal, topical therapeutic agent approved for the treatment of plaque psoriasis in adults.[4][5] It is a naturally derived agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor critical for maintaining skin homeostasis. This document provides a detailed examination of the molecular mechanism, experimental validation, and clinical efficacy of this compound in the management of psoriasis.

Core Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

The primary molecular target of this compound is the Aryl Hydrocarbon Receptor (AhR), a transcription factor found in the cytoplasm of various cell types, including keratinocytes and immune cells. In its inactive state, AhR is part of a cytoplasmic protein complex. Upon binding by a ligand such as this compound, AhR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. Inside the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.

The therapeutic effects of this compound in psoriasis are a direct result of this AhR-mediated gene regulation, leading to three key downstream outcomes: suppression of pro-inflammatory cytokines, restoration of the skin barrier, and reduction of oxidative stress.

Key Downstream Physiological Effects

Modulation of Inflammatory Pathways

A cornerstone of psoriasis pathology is the overproduction of IL-17 by T-helper 17 (Th17) cells. This compound-mediated AhR activation directly suppresses this pathway. The activated AhR-ARNT complex binds to the IL-17A promoter, leading to increased methylation and subsequent downregulation of its transcription. This results in a potent anti-inflammatory effect. Studies have also shown that this compound can induce tolerogenic dendritic cells, which play a role in immune regulation, and promote the differentiation of regulatory T cells (Foxp3+ Tregs), further contributing to the resolution of inflammation.

Restoration of Epidermal Barrier Function

Psoriatic plaques exhibit a defective skin barrier, partly due to the downregulation of key structural proteins. This compound addresses this by upregulating the expression of genes essential for barrier integrity, including filaggrin (FLG), loricrin (LOR), and involucrin. This process is mediated by the transcriptional activation of OVO-like 1 (OVOL1), a downstream target of AhR signaling. By restoring the expression of these proteins, this compound helps to normalize keratinocyte differentiation and rebuild a functional epidermal barrier.

Reduction of Oxidative Stress

Oxidative stress is another contributing factor to the inflammation seen in psoriasis. This compound exhibits a dual antioxidant effect. It can directly scavenge reactive oxygen species (ROS), and it also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor pathway. The interaction between AhR and Nrf2 signaling pathways leads to the enhanced production of antioxidative enzymes, which protect cells from oxidative damage and limit oxidative stress in the skin.

Experimental Validation and Protocols

The mechanism of action of this compound has been validated through a series of preclinical and clinical studies. A critical set of experiments involved the use of mouse models of psoriasis to confirm that the therapeutic effects are dependent on AhR.

Key Experiment: Imiquimod-Induced Psoriasiform Dermatitis Model

This model is widely used to study psoriasis-like skin inflammation. The efficacy of this compound was tested in both wild-type (AhR-sufficient) and AhR-deficient mice.

Experimental Protocol:

-

Animal Models: Two groups of mice were used: wild-type C57BL/6 mice (possessing a functional AhR) and congenic AhR-knockout mice (ahr-/-) that lack the AhR gene.

-

Induction of Dermatitis: A daily topical dose of imiquimod (IMQ) cream was applied to the shaved backs of the mice for several consecutive days to induce skin inflammation that mimics psoriasis, characterized by erythema, scaling, and epidermal thickening.

-

Treatment Application: Mice were divided into treatment groups. One group received topical this compound cream, while the control group received a vehicle cream without the active drug.

-

Endpoint Analysis: After the treatment period, skin inflammation was assessed. This included:

-

Macroscopic Scoring: Clinical signs such as erythema and scaling were scored daily.

-

Histological Analysis: Skin biopsies were taken to measure epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Gene and Protein Expression: Levels of inflammatory cytokines (e.g., IL-17) and skin barrier proteins in skin tissue were quantified using methods like quantitative real-time PCR (qRT-PCR) and ELISA.

-

Results: In AhR-sufficient mice, topical this compound treatment significantly reduced erythema, epidermal thickening, and levels of pro-inflammatory cytokines compared to the vehicle. In stark contrast, this compound had no therapeutic effect on the IMQ-induced inflammation in AhR-deficient mice, conclusively demonstrating that its anti-inflammatory properties are mediated through AhR.

Clinical Efficacy and Safety Data

The mechanism of action of this compound translates into significant clinical efficacy, as demonstrated in large-scale, pivotal Phase 3 clinical trials.

Pivotal Phase 3 Trials: PSOARING 1 and PSOARING 2

These were two identical, randomized, double-blind, vehicle-controlled trials conducted in adults with mild to severe plaque psoriasis. The primary endpoint was the proportion of patients achieving a Physician's Global Assessment (PGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 12.

Table 1: Efficacy Results from PSOARING 1 & 2 Phase 3 Trials at Week 12

| Endpoint | PSOARING 1 | PSOARING 2 |

|---|---|---|

| PGA of 0 or 1 (Primary) | ||

| This compound 1% QD | 35.4% | 40.2% |

| Vehicle | 6.0% | 6.3% |

| P-value | < .001 | < .001 |

| PASI 75 Response | ||

| This compound 1% QD | 36.1% | 47.6% |

| Vehicle | 10.2% | 6.9% |

| P-value | < .001 | < .001 |

PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index; QD: Once Daily.

Long-Term Extension Study: PSOARING 3

Patients who completed the pivotal trials were eligible to enroll in a long-term extension study. This study demonstrated that this compound was effective for long-term use and had a notable remittive effect (maintenance of clear or almost clear skin off-therapy).

Table 2: Long-Term Efficacy and Remittive Effect from PSOARING 3

| Metric | Result |

|---|---|

| Complete Disease Clearance (PGA=0) | 40.9% of patients achieved this at least once during the 52-week study. |

| Remittive Effect | After achieving complete clearance (PGA=0) and stopping treatment, the median duration of remission was approximately 4 months. |

Japanese Phase 3 Trials: ZBA4-1 and ZBA4-2

Efficacy was also confirmed in Japanese patients with plaque psoriasis, with responses improving over time and maintained for up to 52 weeks.

Table 3: Efficacy Results from Japanese Phase 3 Trials

| Trial / Endpoint | Week 12 | Week 52 |

|---|---|---|

| ZBA4-1 (vs. Vehicle) | ||

| PGA Success (this compound) | 20.06% | - |

| PGA Success (Vehicle) | 2.50% | - |

| PASI 75 (this compound) | 37.7% | - |

| PASI 75 (Vehicle) | 3.8% | - |

| ZBA4-2 (Open-Label) | ||

| PGA Success | 30.0% | 56.3% |

| PASI 75 | 50.4% | 79.9% |

Data sourced from.

Safety and Tolerability

Across clinical trials, this compound was generally well-tolerated. The most common adverse events were localized to the application site and were mostly mild to moderate in severity.

Table 4: Common Adverse Events (≥5%) in this compound Clinical Trials

| Adverse Event | Frequency in this compound Groups |

|---|---|

| Folliculitis | ~13-20% |

| Contact Dermatitis | ~8% |

| Nasopharyngitis | Reported |

| Headache | Reported |

| Upper Respiratory Tract Infection | Reported |

| Pruritus | Reported |

Discontinuation rates due to adverse events were low (≤1.8% in PSOARING 1 & 2).

Conclusion

This compound represents a significant advancement in the topical treatment of psoriasis, offering a novel, non-steroidal mechanism of action. By acting as an agonist for the aryl hydrocarbon receptor, this compound orchestrates a multi-faceted therapeutic response that directly targets the core pathological pillars of psoriasis: it suppresses the key IL-17 inflammatory axis, restores compromised skin barrier function, and alleviates oxidative stress. This well-defined molecular mechanism, confirmed through rigorous preclinical and clinical research, translates into substantial and durable clinical efficacy, providing a valuable and safe therapeutic option for professionals managing patients with plaque psoriasis.

References

- 1. Management of Plaque Psoriasis in Adults: Clinical Utility of this compound Cream - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmcp.org [jmcp.org]

- 4. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Aryl Hydrocarbon Receptor (AhR) Activation by Tapinarof: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapinarof (benvitimod, GSK2894512) is a first-in-class, non-steroidal, topical therapeutic agent approved for the treatment of plaque psoriasis and under investigation for atopic dermatitis.[1][2] It is a naturally derived molecule that functions as a therapeutic aryl hydrocarbon receptor (AhR) modulating agent.[1] The Aryl hydrocarbon Receptor is a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes, fibroblasts, and immune cells, where it serves as a master regulator of skin homeostasis, immune responses, and epithelial barrier function.[1][3]

This technical guide provides an in-depth overview of the molecular mechanism, signaling pathways, and therapeutic effects resulting from the activation of AhR by this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to support ongoing research and development in dermatology and immunology.

Core Mechanism of Action

This compound exerts its therapeutic effects by specifically binding to and activating AhR. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon ligand binding, this compound induces a conformational change, leading to the dissociation of this complex and the translocation of the this compound-AhR unit into the nucleus.

Inside the nucleus, the ligand-receptor complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This newly formed this compound-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. This targeted gene expression results in three primary therapeutic outcomes: immune modulation, restoration of the skin barrier, and reduction of oxidative stress.

Quantitative Data on this compound Activity

Table 1: Clinical Efficacy of this compound Cream 1% in Plaque Psoriasis (Phase 3 Trials)

| Trial | Primary Endpoint | This compound 1% QD Response Rate | Vehicle QD Response Rate | Reference |

| PSOARING 1 | PGA score of 0/1 and ≥2-point reduction at Week 12 | 35.4% | 6.0% | |

| PSOARING 2 | PGA score of 0/1 and ≥2-point reduction at Week 12 | 40.2% | 6.3% | |

| PSOARING 3 | Achieved complete disease clearance (PGA=0) at least once | 40.9% | N/A |

PGA: Physician's Global Assessment; QD: Once Daily

Table 2: Pharmacokinetic Properties of this compound Cream 1%

| Parameter | Value | Condition | Reference |

| Mean Cₘₐₓ (Day 1) | 898 pg/mL | 21 adults with extensive plaque psoriasis | |

| Mean Cₘₐₓ (Day 29) | 116 pg/mL | 21 adults with extensive plaque psoriasis | |

| Median Tₘₐₓ | 1 - 4 hours | 21 adults with extensive plaque psoriasis | |

| Plasma Protein Binding | ~99% | In vitro |

Signaling Pathways and Therapeutic Effects

Activation of AhR by this compound initiates a cascade of downstream signaling events that collectively contribute to the resolution of skin inflammation.

Immune Modulation

This compound-mediated AhR activation directly influences cytokine production. It downregulates key pro-inflammatory cytokines involved in the pathogenesis of psoriasis and atopic dermatitis. This includes the suppression of Th17/Th22 pathway cytokines such as IL-17A, IL-17F, and IL-22. In the context of atopic dermatitis, it reduces type 2 inflammatory cytokines like IL-4, IL-5, and IL-13. This targeted suppression of inflammatory mediators is a cornerstone of its clinical efficacy.

Skin Barrier Restoration

A dysfunctional skin barrier is a hallmark of many inflammatory skin diseases. AhR activation by this compound upregulates the expression of essential structural proteins that form the epidermal barrier. These proteins include filaggrin, loricrin, involucrin, and hornerin, which are crucial for maintaining the integrity and function of the stratum corneum.

Antioxidant Response

Oxidative stress contributes significantly to the inflammatory environment in diseased skin. This compound enhances the antioxidant capacity of the skin through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While Nrf2 is a downstream effector of AhR, not all AhR agonists activate this pathway, suggesting a unique and beneficial property of this compound.

Figure 1: this compound-Mediated AhR Signaling Pathway.

Key Experimental Protocols

The characterization of this compound as an AhR agonist has been established through a series of key in vitro and in vivo experiments.

AhR Competitive Ligand Binding Assay

This assay is used to determine the ability of a test compound (this compound) to compete with a known, radiolabeled AhR ligand for binding to the receptor.

Methodology:

-

Preparation of Receptor Source: A protein lysate containing the AhR is prepared, typically from liver cytosol or from cells engineered to express the receptor.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD).

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture.

-

Separation: After reaching equilibrium, bound and free radioligand are separated using methods like dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter. A decrease in bound radioactivity with increasing concentrations of this compound indicates successful competition for the binding site.

-

Data Analysis: The data are used to calculate the inhibitory concentration (IC₅₀) and the binding affinity (Kᵢ) of this compound for AhR.

AhR Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of this compound to activate the AhR signaling pathway and induce gene transcription.

Methodology:

-

Cell Line: A suitable cell line (e.g., HepG2 human liver cells) is chosen.

-

Transfection/Transduction: The cells are engineered to contain a luciferase reporter gene under the control of a promoter with multiple XREs. This can be achieved through transient transfection or stable integration using a lentivirus.

-

Cell Seeding: The engineered cells are seeded into a multi-well plate (e.g., 96-well) and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (typically 18-24 hours).

-

Cell Lysis: The cells are lysed to release the luciferase enzyme.

-

Luminescence Measurement: A luciferase substrate (e.g., D-luciferin) is added to the lysate, and the resulting light emission is measured with a luminometer.

-

Data Analysis: The intensity of the light signal is directly proportional to the level of AhR activation. Results are often expressed as fold activation over the vehicle control.

Figure 2: Experimental Workflow for an AhR Luciferase Reporter Assay.

Imiquimod-Induced Psoriasiform Dermatitis Mouse Model

This is a widely used in vivo model to assess the efficacy of anti-psoriatic agents. The anti-inflammatory properties of this compound were conclusively demonstrated using this model, as the therapeutic effect was absent in AhR-deficient mice.

Methodology:

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

Disease Induction: A daily topical dose of imiquimod (IMQ) 5% cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5-8 consecutive days. IMQ is a Toll-like receptor 7/8 agonist that induces an inflammatory response mimicking human psoriasis, driven by the IL-23/IL-17 axis.

-

Treatment: Concurrent with or following disease induction, mice are treated topically with this compound cream (e.g., 1%) or a vehicle control daily.

-

Assessment: Disease severity is monitored daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and epidermal thickness.

-

Endpoint Analysis: At the end of the experiment, skin and lymphoid tissues are harvested for further analysis. This includes:

-

Histology: To assess epidermal thickness (acanthosis) and immune cell infiltration.

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of key cytokines (e.g., IL-17, IL-22, IL-23) in skin homogenates.

-

Flow Cytometry: To analyze immune cell populations in the skin and draining lymph nodes.

-

Figure 3: Workflow for the Imiquimod-Induced Psoriasis Mouse Model.

Cytokine mRNA Analysis by Quantitative PCR (qPCR)

This technique is used to quantify the reduction in pro-inflammatory cytokine gene expression in skin tissue following this compound treatment.

Methodology:

-

RNA Isolation: Total RNA is extracted from skin biopsies or cultured cells using a suitable kit (e.g., RNeasy Mini Kit). The quality and concentration of RNA are determined via spectrophotometry.

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the PCR reaction.

-

qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture contains the cDNA template, specific primers for the target cytokine genes (e.g., IL17A, IL22) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Amplification and Detection: The reaction undergoes multiple cycles of denaturation, annealing, and extension. The accumulation of PCR product is measured in real-time by detecting the increase in fluorescence.

-

Data Analysis: The expression level of the target gene is normalized to the expression of the reference gene. The relative change in gene expression in this compound-treated samples compared to vehicle-treated controls is calculated using the ΔΔCt method.

Conclusion

This compound represents a significant advancement in the topical treatment of inflammatory skin diseases, validating the Aryl hydrocarbon Receptor as a key therapeutic target. Its mechanism of action is centered on the specific activation of AhR, leading to a multi-faceted therapeutic response that includes the suppression of key pro-inflammatory cytokines, restoration of epidermal barrier function, and enhancement of the skin's antioxidant defenses. The robust preclinical and clinical data, underpinned by well-defined experimental models and assays, provide a strong foundation for its current and future applications in dermatology. This guide serves as a technical resource to facilitate a deeper understanding of this compound's pharmacology for scientists and researchers in the field.

References

Tapinarof's Effect on IL-17 and Th17 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism and effects of tapinarof, a first-in-class topical aryl hydrocarbon receptor (AhR) modulating agent, with a specific focus on its impact on the Interleukin-17 (IL-17) and T helper 17 (Th17) cell axis. Psoriasis, a chronic inflammatory skin disease, is driven primarily by the IL-23/IL-17 axis, making this pathway a critical target for therapeutic intervention.[1][2] this compound's efficacy in treating plaque psoriasis is attributed to its ability to bind and activate AhR, leading to the downregulation of pro-inflammatory cytokines, including IL-17, and the normalization of the skin barrier.[3]

Core Mechanism of Action: AhR-Mediated Immune Regulation

This compound functions as a naturally derived agonist for the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factor expressed in numerous cell types, including keratinocytes, T cells, and dendritic cells.[2][4] The activation of AhR by this compound initiates a cascade of events that collectively suppress the inflammatory environment characteristic of psoriasis.

The primary mechanisms include:

-

Direct Transcriptional Suppression of IL-17: Upon binding this compound in the cytoplasm, the AhR complex translocates into the nucleus and heterodimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA recognition sites, including those on the IL-17A promoter, leading to direct suppression of its transcription.

-

Modulation of T-Cell Differentiation: AhR activation regulates the differentiation of T helper cells. It promotes the differentiation of regulatory T cells (Tregs) while inhibiting the differentiation of pro-inflammatory Th17 cells, thereby shifting the immune balance towards a less inflammatory state. This effect may be partly due to epigenetic modifications on the IL-17 gene promoter.

-

Induction of Tolerogenic Dendritic Cells: this compound has been shown to inhibit the maturation and activation of dendritic cells (DCs). It downregulates the expression of co-stimulatory molecules (CD40, CD80) and key Th17-polarizing cytokines like IL-6 and IL-23p19, leading to the development of tolerogenic DCs that are less capable of promoting Th17 cell proliferation and function.

-

Reduction of Resident Memory T-Cell (T.RM) Activity: In the skin, pathogenic T.RM cells can perpetuate inflammatory cycles. This compound has been demonstrated to reduce the in-vitro generation of CD4+ T.RM and inhibit their production of IL-17A, IFNγ, and TNFα, which may explain its ability to induce a remittive effect in psoriasis patients.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on IL-17 and related markers from various preclinical and clinical studies.

Table 1: In Vivo Animal Model Data

| Model | Treatment | Key Finding | Effect Size | Source |

| IL-23-Induced Psoriasis-like Dermatitis (Mouse) | This compound (0.01% - 1% topical) | Significant inhibition of IL-17A protein elevation in ear skin. | Dose-dependent reduction. | |

| Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis (Mouse) | This compound (topical) | Suppression of Il17a and Il17f gene expression in the skin. | Effect observed in AhR-sufficient but not AhR-deficient mice. | |

| Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis (Mouse) | 1% this compound Cream | Reduced infiltration of IL-17+ cells in the dermis and decreased IL-17+CD4+ cells in draining lymph nodes. | Effect was AhR-dependent. |

Table 2: In Vitro & Ex Vivo Human Cell Data

| Assay Type | Cell Type | Treatment | Key Finding | Effect Size | Source |

| Th17-Skewed Culture | Naïve CD4+ T Cells | 1 µmol/L this compound | Inhibition of Th17 differentiation. | Not specified. | |

| Ex Vivo Skin Culture | Human Skin Cultured under Th17-Skewing Conditions | This compound | Reduced production of IL-17A by CD4+ Resident Memory T cells. | P=0.018 | |

| Stimulated Peripheral Blood T Cells | Human Peripheral Blood T Cells | This compound | Reduced IL-17A expression levels. | Significant reduction. |

Table 3: Clinical Trial Efficacy Data (Indirect Measure of IL-17 Pathway Modulation)

| Trial | Patient Population | Treatment | Primary Endpoint | Efficacy Result | Source |

| PSOARING 1 (Phase 3) | Adults with mild-to-severe plaque psoriasis | This compound 1% cream once daily for 12 weeks | Physician's Global Assessment (PGA) score of 0/1 and ≥2-point decrease | 35.4% (this compound) vs. 6.0% (Vehicle) (P<0.001) | |

| PSOARING 2 (Phase 3) | Adults with mild-to-severe plaque psoriasis | This compound 1% cream once daily for 12 weeks | Physician's Global Assessment (PGA) score of 0/1 and ≥2-point decrease | 40.2% (this compound) vs. 6.3% (Vehicle) (P<0.001) | |

| Phase 2 Study | Adults with plaque psoriasis | This compound 1% cream once daily for 12 weeks | PGA score of clear or almost clear | 65% (this compound) vs. 11% (Vehicle) |

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are summarized protocols for key experiments cited.

Protocol 1: In Vivo Imiquimod (IMQ)-Induced Psoriasiform Dermatitis Model

This model is widely used to study the IL-23/IL-17 axis in a psoriasis-like inflammatory context.

-

Animal Model: Wild-type (e.g., C57BL/6) and AhR-deficient mice are used to establish the AhR-dependency of the drug's effect.

-

Induction of Inflammation: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved back and/or ear of the mice for 5-6 consecutive days.

-

Treatment: this compound cream (e.g., 1%) or a vehicle control is applied topically to the inflamed area, typically once daily, starting from the first day of IMQ application.

-

Endpoint Analysis:

-

Clinical Scoring: Skin inflammation is assessed daily by scoring erythema, scaling, and epidermal thickness.

-

Histology: Skin biopsies are collected at the end of the experiment, sectioned, and stained (e.g., with H&E) to measure epidermal thickness (acanthosis) and inflammatory infiltrate.

-

Gene Expression Analysis (RT-qPCR): RNA is extracted from skin homogenates. Reverse transcription followed by quantitative PCR is performed to measure the mRNA levels of Il17a, Il17f, and other relevant cytokines.

-

Flow Cytometry: Draining lymph nodes and skin are processed to create single-cell suspensions. Cells are stained for surface markers (e.g., CD4) and, following intracellular cytokine staining, for IL-17 to quantify the population of Th17 cells.

-

Protocol 2: In Vitro Human Th17 Cell Differentiation and Function Assay

This assay assesses the direct impact of this compound on the differentiation and cytokine production of human T cells.

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the blood of healthy human donors using density gradient centrifugation (e.g., Ficoll-Paque). Naïve CD4+ T cells are then purified from the PBMC population via magnetic-activated cell sorting (MACS).

-

Th17 Differentiation (Skewing): Purified naïve CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies. The culture medium is supplemented with a "Th17-skewing cocktail" containing recombinant human cytokines such as IL-6, TGF-β, IL-23, and IL-1β, along with anti-IFNγ and anti-IL-4 neutralizing antibodies to prevent differentiation into other T helper lineages.

-

Treatment: this compound (at various concentrations, e.g., 1 µmol/L) or a vehicle control (e.g., DMSO) is added to the culture medium at the beginning of the differentiation process.

-

Endpoint Analysis:

-

Flow Cytometry for Intracellular IL-17: After 3-5 days of culture, cells are re-stimulated for several hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with a fluorescently-labeled anti-IL-17A antibody. The percentage of CD4+IL-17A+ cells is quantified using a flow cytometer.

-

Cytokine Measurement (ELISA/CBA): Supernatants from the cell cultures are collected, and the concentration of secreted IL-17A and other cytokines is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes, adhering to specified design constraints.

Caption: this compound's AhR-mediated signaling pathway leading to immune modulation.

Caption: Experimental workflow for an in vivo psoriasis mouse model study.

Caption: Experimental workflow for an in vitro Th17 differentiation assay.

References

- 1. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tapinarof and its Impact on Skin Barrier Integrity: A Technical Guide to Filaggrin and Loricrin Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tapinarof is a novel, non-steroidal, topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent demonstrating significant efficacy in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2] A key mechanism of action for this compound is the restoration of the skin barrier, a function critically dependent on the expression of structural proteins, notably filaggrin (FLG) and loricrin (LOR).[3][4] This technical guide provides an in-depth analysis of this compound's effect on filaggrin and loricrin expression, detailing the underlying signaling pathways, presenting quantitative in vitro data, and outlining the experimental protocols used to elucidate these findings. This document is intended to serve as a comprehensive resource for researchers and professionals involved in dermatological drug discovery and development.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound functions as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes.[5] The activation of AhR by this compound initiates a cascade of molecular events that culminates in the upregulation of genes essential for epidermal differentiation and barrier function.

Upon binding to this compound in the cytoplasm, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes. This binding event modulates the transcription of genes involved in several key cellular processes:

-

Upregulation of Skin Barrier Proteins: The this compound-AhR/ARNT complex directly and indirectly enhances the expression of critical skin barrier proteins. One key intermediary is the transcription factor OVO-like 1 (OVOL1), which is upregulated by AhR activation and subsequently promotes the transcription of filaggrin and loricrin genes.

-

Modulation of Inflammatory Responses: this compound-mediated AhR activation has been shown to downregulate pro-inflammatory cytokines, such as those in the IL-17 pathway, which are implicated in the pathogenesis of psoriasis.

-

Induction of Antioxidant Pathways: The AhR pathway interacts with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. This interaction leads to the expression of antioxidant enzymes that protect the skin from oxidative stress.

Figure 1: this compound-mediated AhR signaling pathway in keratinocytes.

Quantitative Data on Filaggrin and Loricrin Expression

In vitro studies using normal human epidermal keratinocytes (NHEKs) have provided quantitative evidence of this compound's ability to upregulate filaggrin and loricrin expression. The following tables summarize the dose- and time-dependent effects of this compound on the mRNA and protein levels of these critical skin barrier components.

Table 1: Effect of this compound on Filaggrin (FLG) and Loricrin (LOR) mRNA Expression in NHEKs

| Treatment Time (hours) | This compound Concentration | FLG mRNA Fold Change (vs. Control) | LOR mRNA Fold Change (vs. Control) |

| 24 | 500 nM | ~2.5 | ~2.0 |

| 48 | 500 nM | ~4.0 | ~3.5 |

| 72 | 500 nM | ~5.5 | ~4.5 |

| 72 | 10 nM | ~1.5 | ~1.2 |

| 72 | 100 nM | ~3.0 | ~2.5 |

| 72 | 500 nM | ~5.5 | ~4.5 |

| Data adapted from Tsuji et al., 2020. |

Table 2: Effect of this compound on Filaggrin (FLG) and Loricrin (LOR) Protein Expression in NHEKs

| Treatment Time (hours) | This compound Concentration | FLG Protein Fold Change (vs. Control) | LOR Protein Fold Change (vs. Control) |

| 72 | 500 nM | ~1.8 | ~1.5 |

| 96 | 500 nM | ~2.5 | ~2.0 |

| 120 | 500 nM | ~3.0 | ~2.8 |

| Data adapted from Tsuji et al., 2020. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to quantify the expression of filaggrin and loricrin in response to this compound treatment.

Cell Culture and Treatment

Normal Human Epidermal Keratinocytes (NHEKs) are cultured in a suitable keratinocyte growth medium. For experimentation, cells are seeded in appropriate culture vessels and grown to a confluency of approximately 70-80%. Prior to treatment, the growth medium is replaced with a basal medium. This compound, dissolved in a suitable solvent such as DMSO, is then added to the culture medium at final concentrations ranging from 10 nM to 500 nM. Control cultures receive the vehicle (DMSO) at the same final concentration. Cells are incubated with this compound for various time points, typically ranging from 24 to 120 hours, depending on whether mRNA or protein expression is being assessed.

Figure 2: General experimental workflow for in vitro analysis.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

Objective: To quantify the relative mRNA expression of filaggrin and loricrin.

Protocol:

-

RNA Isolation: Total RNA is extracted from this compound- and vehicle-treated NHEKs using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system and a SYBR Green-based master mix. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (FLG and LOR) and a housekeeping gene (e.g., GAPDH), and the SYBR Green master mix.

-

Human FLG Primers:

-

Forward: 5'-GCTGAAGGAACTTCTGGAAAAGG-3'

-

Reverse: 5'-GTTGTGGTCTATATCCAAGTGATC-3'

-

-

Human LOR Primers:

-

Forward: 5'-GTCTGCGGAGGTGGTTCCTCT-3'

-

Reverse: 5'-TGCTGGGTCTGGTGGCAGATC-3'

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the expression of the target genes normalized to the expression of the housekeeping gene.

Western Blotting

Objective: To detect and quantify the protein levels of filaggrin and loricrin.

Protocol:

-

Cell Lysis: After treatment, NHEKs are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for filaggrin and loricrin.

-

Anti-Filaggrin Antibody: Rabbit polyclonal or mouse monoclonal antibodies are commercially available (e.g., from Abcam, Novus Biologicals, Santa Cruz Biotechnology). Recommended starting dilution is typically 1:1000.

-

Anti-Loricrin Antibody: Rabbit polyclonal or monoclonal antibodies are commercially available (e.g., from Abcam, Novus Biologicals). Recommended starting dilution is typically 1:1000.

-

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the expression of filaggrin and loricrin is normalized to a loading control protein, such as β-actin.

Immunohistochemistry (IHC)

Objective: To visualize the localization and expression of filaggrin and loricrin in skin tissue.

Protocol:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded human skin biopsies are sectioned.

-

Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate buffer (pH 6.0).

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Non-specific binding is blocked with a serum-based blocking solution.

-

The sections are incubated with primary antibodies against filaggrin and loricrin.

-

A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

-

Visualization: The staining is developed with a chromogen, such as diaminobenzidine (DAB), and the sections are counterstained with hematoxylin.

-

Analysis: The stained sections are examined under a microscope to assess the intensity and localization of filaggrin and loricrin expression in the different epidermal layers.

Conclusion

This compound represents a significant advancement in the topical treatment of inflammatory skin diseases, with a unique mechanism of action centered on the activation of the Aryl Hydrocarbon Receptor. The data presented in this guide provide clear evidence that this compound effectively upregulates the expression of the key skin barrier proteins, filaggrin and loricrin, in a dose- and time-dependent manner. The detailed experimental protocols outlined herein offer a robust framework for the continued investigation of this compound and other AhR modulators in the context of skin barrier restoration. This in-depth understanding of this compound's molecular effects will be invaluable for researchers and drug development professionals working to advance the next generation of dermatological therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Cream 1% for Extensive Plaque Psoriasis: A Maximal Use Trial on Safety, Tolerability, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

Tapinarof's Role in Reducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tapinarof, a novel, first-in-class topical aryl hydrocarbon receptor (AhR) agonist, has demonstrated significant efficacy in the treatment of inflammatory skin diseases such as plaque psoriasis and atopic dermatitis.[1][2] A key component of its mechanism of action is the reduction of oxidative stress, a pathological feature of these conditions.[3][4] This technical guide provides an in-depth overview of this compound's role in mitigating oxidative stress, focusing on its molecular pathways, available quantitative data, and detailed experimental protocols for relevant assays.

Introduction: The Link Between Oxidative Stress and Inflammatory Skin Diseases

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in the pathogenesis of chronic inflammatory skin diseases.[3] In conditions like psoriasis, elevated levels of ROS contribute to inflammation, keratinocyte hyperproliferation, and skin barrier dysfunction. This compound addresses this by activating intrinsic cellular antioxidant pathways, thereby reducing the damaging effects of oxidative stress.

Mechanism of Action: Dual Activation of AhR and Nrf2 Pathways

This compound's primary mechanism for reducing oxidative stress involves the dual activation of the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

AhR Activation: As a potent AhR agonist, this compound binds to and activates the AhR, a ligand-dependent transcription factor present in various skin cells, including keratinocytes.

-

Nrf2 Pathway Induction: The activation of AhR by this compound leads to the induction of the Nrf2 pathway. Nrf2 is a master regulator of the antioxidant response, and its activation results in the transcription of a battery of cytoprotective genes.

-

Upregulation of Antioxidant Enzymes: Key downstream targets of the Nrf2 pathway that are upregulated by this compound include heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a crucial role in detoxifying ROS and protecting cells from oxidative damage.

-

Direct ROS Scavenging: In addition to its effects on the Nrf2 pathway, this compound also possesses intrinsic antioxidant properties, enabling it to directly scavenge reactive oxygen species.

The following diagram illustrates the signaling pathway of this compound in reducing oxidative stress:

Quantitative Data on Antioxidant Activity

While extensive quantitative data from preclinical and clinical studies on this compound's effects on specific oxidative stress markers in cellular models are not widely published, some studies have quantified its direct antioxidant and radical-scavenging capabilities.

| Assay Type | Method | Results | Reference |

| DPPH Radical Scavenging | The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured spectrophotometrically. | This compound demonstrated DPPH radical scavenging activity, although it was less potent than trolox and resveratrol. | |

| ABTS Radical Scavenging | The capacity of this compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was assessed. | This compound was confirmed to be a moderate electron donor capable of scavenging the ABTS radical. | |

| Lipid Peroxidation Inhibition | The ability of this compound to inhibit lipid peroxidation was evaluated. | This compound was shown to inhibit lipid peroxidation. | |

| Nrf2 Target Gene Expression | The expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), was measured in human keratinocytes (HaCaT cells) treated with this compound after exposure to an oxidative stressor (particulate matter). | This compound potentiated the expression of HO-1, confirming Nrf2 activation. Specific fold-change data is not publicly available. |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the antioxidant effects of compounds like this compound. Disclaimer: These are generalized protocols and may not reflect the exact methodologies used in proprietary studies. Researchers should optimize these protocols for their specific experimental conditions.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in human keratinocytes (HaCaT cells).

Workflow Diagram:

Methodology:

-

Cell Culture: Seed HaCaT cells in a 96-well black, clear-bottom plate at a density of approximately 25,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), at a predetermined concentration and incubate for a defined time.

-

DCFH-DA Staining:

-

Prepare a 20 µM working solution of DCFH-DA in serum-free medium.

-

Remove the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using an MTT assay) and express the results as a percentage of the ROS levels in the stressed, untreated control cells.

Assessment of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.

Workflow Diagram:

Methodology:

-

Sample Preparation: Culture and treat HaCaT cells with this compound and an oxidative stressor as described in the DCFDA protocol. Harvest and lyse the cells.

-

TBARS Reaction:

-

To a defined volume of cell lysate, add a solution of thiobarbituric acid (TBA) in an acidic buffer.

-

Incubate the mixture at 95°C for 1 hour to allow the formation of the MDA-TBA adduct.

-

-

Measurement:

-

Cool the samples on ice and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.

-

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Quantification of Nrf2 Target Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the steps to measure the mRNA expression levels of Nrf2 target genes like HMOX1 (for HO-1) and NQO1.

Workflow Diagram:

Methodology:

-

Cell Treatment and RNA Isolation: Treat HaCaT cells with this compound or vehicle. Isolate total RNA using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

Quantitative PCR:

-

Prepare a qPCR reaction mix containing cDNA, primers for the target genes (HMOX1, NQO1) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound effectively reduces oxidative stress in skin cells through a dual mechanism involving the activation of the AhR/Nrf2 signaling pathway and direct ROS scavenging. This antioxidant activity, in conjunction with its anti-inflammatory and skin barrier-restoring properties, contributes to its therapeutic efficacy in inflammatory skin diseases. Further research providing more detailed quantitative data on the in vivo and in vitro antioxidant effects of this compound will be valuable in fully elucidating its role in combating oxidative stress.

References

- 1. This compound Is a Natural AhR Agonist that Resolves Skin Inflammation in Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Tapinarof in Atopic Dermatitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data for tapinarof in the context of atopic dermatitis (AD). This compound, a novel, non-steroidal, topical therapeutic agent, acts as a selective agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor pivotal in regulating inflammatory responses and skin barrier function.[1][2] Preclinical investigations, encompassing both in vitro and in vivo models, have elucidated the mechanistic underpinnings of this compound's therapeutic potential in AD, demonstrating its capacity to modulate key cytokines, enhance skin barrier integrity, and mitigate inflammatory processes.

In Vitro Efficacy of this compound

Modulation of Cytokine Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

This compound has been shown to directly impact the production of key pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis. In studies utilizing human PBMCs stimulated with T-cell activators, this compound demonstrated a concentration-dependent reduction in the secretion of Interleukin-4 (IL-4), a central Th2 cytokine.[1]

Table 1: Effect of this compound on IL-4 Secretion in Stimulated Human PBMCs

| This compound Concentration (µmol/L) | IL-4 Secretion |

| 0.1 | Decreased |

| 0.3 | Decreased |

| 1 | Decreased |

| 3 | Decreased |

| 10 | Decreased |

Data synthesized from descriptive reports of concentration-dependent inhibition.[1]

Furthermore, this compound demonstrated the ability to upregulate the mRNA expression of CYP1A1, a marker of AhR activation, and NQO1, an antioxidant enzyme, at concentrations of 0.01 µmol/L and higher.[1]

Enhancement of Skin Barrier Function in Normal Human Epidermal Keratinocytes (NHEKs)

A critical component of atopic dermatitis is a compromised skin barrier. Preclinical studies have shown that this compound promotes the expression of essential skin barrier proteins in NHEKs. Treatment with this compound has been observed to upregulate the expression of filaggrin (FLG) and loricrin (LOR), two proteins crucial for maintaining the structural integrity of the stratum corneum.

Recent findings also indicate that this compound can modulate the IL-33/IL-37 axis in keratinocytes. It has been shown to downregulate the expression of IL-33, a cytokine that promotes Th2 inflammation, while upregulating the anti-inflammatory cytokine IL-37 in a dose-dependent manner (at concentrations of 100 and 500 nM).

In Vivo Efficacy in a Murine Model of Atopic Dermatitis

The therapeutic effects of this compound have been further substantiated in a 2,4-dinitrofluorobenzene (DNFB)-induced murine model of atopic dermatitis, which recapitulates key features of the human disease, including skin inflammation and barrier dysfunction.

Topical application of this compound at concentrations of 0.01%, 0.1%, and 1% resulted in a significant and dose-dependent suppression of ear swelling. Furthermore, this compound treatment led to a significant improvement in skin barrier function, as evidenced by a reduction in transepidermal water loss (TEWL). Histopathological analysis of skin biopsies from this compound-treated mice revealed a marked reduction in inflammatory cell infiltration and acanthosis.

Table 2: In Vivo Effects of this compound in a DNFB-Induced Atopic Dermatitis Mouse Model

| This compound Concentration | Ear Swelling | Transepidermal Water Loss (TEWL) | Inflammatory Cell Infiltration |

| 0.01% | Significantly Inhibited | Significantly Decreased | Reduced |

| 0.1% | Significantly Inhibited | Significantly Decreased | Reduced |

| 1% | Significantly Inhibited | Significantly Decreased | Reduced |

Qualitative summary of significant findings from the described in vivo model.

Mechanistically, in vivo studies confirmed that topical this compound administration increased the expression of Cyp1a1 and Nqo1 and decreased the levels of IL-4 in the ear tissue of the model animals, consistent with the in vitro findings.

Experimental Protocols

In Vitro Human PBMC Stimulation Assay

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Stimulation: T-cell activators such as phytohemagglutinin (PHA-L) and phorbol 12-myristate 13-acetate (PMA) or anti-CD3/CD28 antibodies were used to stimulate cytokine production.

-

Treatment: PBMCs were treated with varying concentrations of this compound (ranging from 0.01 to 10 µmol/L) for approximately 48 hours.

-

Outcome Measures:

-

IL-4 Secretion: Supernatants were collected, and IL-4 levels were quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression: mRNA levels of CYP1A1 and NQO1 were measured by quantitative real-time polymerase chain reaction (qRT-PCR).

-

In Vivo DNFB-Induced Atopic Dermatitis Mouse Model

-

Animal Model: Female BALB/c mice.

-

Induction of Dermatitis:

-

Mice were sensitized by topical application of 0.15% 2,4-dinitrofluorobenzene (DNFB) dissolved in an acetone/olive oil mixture (3:1) on the ears.

-

The application was repeated five times at intervals of 3 or 4 days over a 15-day period to induce a chronic inflammatory response.

-

-

Treatment:

-

This compound cream (0.01%, 0.1%, or 1%) or vehicle was applied topically to the ears once daily for 15 days, starting from the first day of DNFB application.

-

-

Outcome Measures:

-

Ear Thickness: Measured on specified days throughout the study to assess the degree of inflammation and swelling.

-

Transepidermal Water Loss (TEWL): Measured on the ear skin at the end of the study using a Tewameter to evaluate skin barrier function.

-

Histopathology: Ear tissue was collected, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and epidermal changes.

-

Gene and Protein Expression: Ear tissue was processed to measure mRNA levels of Cyp1a1 and Nqo1 by qRT-PCR and IL-4 protein levels by ELISA.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow of the in vivo atopic dermatitis model.

Caption: this compound's Proposed Signaling Pathway in Atopic Dermatitis.

Caption: Experimental Workflow for the DNFB-Induced Atopic Dermatitis Mouse Model.

References

Tapinarof's impact on gene expression in keratinocytes

An In-depth Technical Guide to Tapinarof's Impact on Gene Expression in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, first-in-class, non-steroidal topical therapeutic aryl hydrocarbon receptor (AhR)-modulating agent approved for the treatment of plaque psoriasis.[1][2] Its efficacy is rooted in its ability to bind to and activate the AhR, a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes.[1][3] This activation initiates a cascade of downstream signaling events that modulate gene expression, leading to a multi-faceted therapeutic effect. This guide provides a detailed examination of this compound's mechanism of action, focusing on its impact on gene expression in keratinocytes. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism: Aryl Hydrocarbon Receptor (AhR) Activation

The primary mechanism of this compound is the activation of the Aryl Hydrocarbon Receptor (AhR). In its inactive state, AhR resides in the cytoplasm. Upon binding with a ligand like this compound, the AhR-ligand complex translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[4] This complex then binds to specific DNA recognition sites, initiating the transcription of a wide array of target genes. This compound's action in keratinocytes leads to three principal outcomes: the suppression of pro-inflammatory cytokines, the enhancement of skin barrier function, and the reduction of oxidative stress.

References

- 1. This compound in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Topical Agent For Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Origin, and Therapeutic Mechanism of Tapinarof: A Technical Guide

An In-depth Examination of a Novel Aryl Hydrocarbon Receptor Agonist for the Treatment of Inflammatory Skin Diseases

Abstract

Tapinarof (benvitimod) is a first-in-class topical therapeutic aryl hydrocarbon receptor (AhR) modulating agent (TAMA) that has emerged as a significant advancement in the treatment of plaque psoriasis and atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, natural origin, and detailed mechanism of action of this compound. It summarizes key quantitative data from pivotal clinical trials and outlines the experimental protocols that have been instrumental in its development. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to visually articulate the complex biological processes and research methodologies discussed.

Discovery and Origin

The discovery of this compound is a fascinating example of bioprospecting, originating from the study of bacterial symbionts of entomopathogenic nematodes.[3][4]

-

Natural Source : this compound is a naturally occurring stilbenoid produced by the gram-negative bacterium Photorhabdus luminescens.[5] This bacterium lives in a symbiotic relationship with nematodes of the Heterorhabditis genus.

-

Initial Observation : A key observation that led to its discovery was that insects infected with these nematodes did not decompose after death. This phenomenon was attributed to the antibiotic properties of secondary metabolites produced by P. luminescens, one of which was identified as this compound (3,5-dihydroxy-4-isopropylstilbene).

-

Development Pathway : Initially known as WBI-1001 and later GSK2894512, the compound was developed by Welichem, a Canadian company. GlaxoSmithKline (GSK) later acquired the rights and advanced its development before it was subsequently acquired by Dermavant Sciences, a subsidiary of Roivant Sciences, who have brought it to market as VTAMA®.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

This compound exerts its therapeutic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes, fibroblasts, and immune cells. The activation of AhR by this compound leads to a cascade of downstream effects that collectively reduce inflammation and promote skin barrier normalization.

The proposed mechanism of action involves:

-

Downregulation of Pro-inflammatory Cytokines : this compound's activation of AhR leads to the suppression of key pro-inflammatory cytokines involved in the pathogenesis of psoriasis and atopic dermatitis. This includes the downregulation of T helper 17 (Th17) cytokines like IL-17A and IL-17F, which are crucial in psoriasis, and T helper 2 (Th2) cytokines such as IL-4, IL-5, and IL-13, which are central to atopic dermatitis.

-

Promotion of Skin Barrier Function : this compound upregulates the expression of essential skin barrier proteins, including filaggrin and loricrin. This helps to restore the integrity of the epidermal barrier, which is often compromised in inflammatory skin conditions.

-

Antioxidant Effects : The activation of AhR by this compound also induces the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. This leads to the production of antioxidant enzymes that help to mitigate oxidative stress in the skin.

Signaling Pathway of this compound

Clinical Efficacy and Safety

This compound has demonstrated significant efficacy and a favorable safety profile in large-scale, pivotal Phase 3 clinical trials for both plaque psoriasis (PSOARING 1 and PSOARING 2) and atopic dermatitis (ADORING 1 and ADORING 2).

Plaque Psoriasis

The PSOARING 1 and PSOARING 2 trials were identical, multicenter, randomized, double-blind, vehicle-controlled studies in adults with plaque psoriasis.

Table 1: Key Efficacy Outcomes in Plaque Psoriasis at Week 12 (PSOARING 1 & 2)

| Endpoint | PSOARING 1 (this compound 1%) | PSOARING 1 (Vehicle) | PSOARING 2 (this compound 1%) | PSOARING 2 (Vehicle) |

| PGA score of 0 or 1 and ≥2-point reduction | 35.4% | 6.0% | 40.2% | 6.3% |

| PASI 75 Response | 36.1% | 10.2% | 47.6% | 6.9% |

PGA: Physician's Global Assessment; PASI 75: 75% reduction in Psoriasis Area and Severity Index. Data sourced from Lebwohl et al., 2021.

A long-term extension study, PSOARING 3, demonstrated that a significant proportion of participants (~40%) achieved complete disease clearance at least once. The study also suggested a remittive effect, with a mean duration of approximately 4 months off-therapy.

Atopic Dermatitis

The ADORING 1 and ADORING 2 trials were pivotal Phase 3 studies evaluating the efficacy and safety of this compound cream, 1% in adults and children down to 2 years of age with atopic dermatitis.

Table 2: Key Efficacy Outcomes in Atopic Dermatitis at Week 8 (ADORING 1 & 2)

| Endpoint | ADORING 1 (this compound 1%) | ADORING 1 (Vehicle) | ADORING 2 (this compound 1%) | ADORING 2 (Vehicle) |

| vIGA-AD™ score of 0 or 1 and ≥2-grade improvement | 45.4% | 13.9% | 46.4% | 18.0% |

| EASI75 Response | 55.8% | 22.9% | 59.1% | 21.2% |

| ≥4-point reduction in PP-NRS (Itch) | 52.8% (ADORING 2) | - | - | - |

vIGA-AD™: Validated Investigator Global Assessment for Atopic Dermatitis; EASI75: 75% improvement in Eczema Area and Severity Index; PP-NRS: Peak Pruritus Numeric Rating Scale. Data sourced from Paller et al., 2023 and Dermavant Sciences press releases.

Safety Profile

Across clinical trials, this compound was generally well-tolerated. The most common adverse events were localized to the application site and were typically mild to moderate in severity. These included folliculitis, contact dermatitis, and nasopharyngitis. Systemic absorption of this compound is low, even with maximal use.

Experimental Protocols

The development of this compound has been supported by a series of rigorous preclinical and clinical studies. Below are outlines of the methodologies for key experiments.

Phase 3 Clinical Trial Protocol for Plaque Psoriasis (PSOARING 1 & 2)

-

Study Design : Randomized, multicenter, double-blind, vehicle-controlled, parallel-group study.

-

Participants : Adults aged 18-75 years with a diagnosis of plaque psoriasis, a Physician's Global Assessment (PGA) score of 2 (mild) to 4 (severe), and a body surface area (BSA) involvement of 3% to 20%.

-

Intervention : Patients were randomized in a 2:1 ratio to receive either this compound 1% cream or a vehicle cream, applied once daily for 12 weeks.

-

Primary Endpoint : The proportion of patients achieving a PGA score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline at week 12.

-

Secondary Endpoints : Included the proportion of patients with at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) score and the mean change from baseline in the percentage of affected BSA at week 12.

Dermal Safety Studies (Phase 1)

-

Objective : To evaluate the cumulative skin irritation, sensitization, photoallergic, and phototoxic potential of this compound cream 1%.

-

Study Design : Four randomized, controlled Phase 1 trials in healthy adult volunteers.

-

Methodologies :

-

Cumulative Irritation : Daily application for 21 days under fully occlusive patches.

-

Contact Sensitization and Photoallergenicity : An induction phase of repeated applications under semi-occlusive patches, followed by a rest period and a single challenge patch application.

-

Phototoxicity : A single application under semi-occlusive patches, followed by UV irradiation.

-

-

Results : this compound cream 1% was found to be well-tolerated, non-sensitizing, non-phototoxic, and non-photoallergic, with a slight potential for very mild cumulative irritation under exaggerated occlusive conditions.

Experimental Workflow for Dermal Safety Studies

Conclusion

This compound represents a significant innovation in topical dermatology, offering a novel, non-steroidal treatment option for psoriasis and atopic dermatitis. Its discovery from a natural source highlights the potential of microbial metabolites in drug development. The mechanism of action, centered on the activation of the aryl hydrocarbon receptor, provides a targeted approach to modulating inflammation, restoring skin barrier function, and reducing oxidative stress. Extensive clinical trials have established its efficacy and safety, positioning this compound as a valuable addition to the therapeutic armamentarium for chronic inflammatory skin diseases. Further research may explore its utility in other AhR-mediated conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for psoriasis and atopic dermatitis: 15 years of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a Novel, First-in-Class, Topical Therapeutic Aryl Hydrocarbon Receptor Agonist for the Management of Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. go.drugbank.com [go.drugbank.com]

Tapinarof: A Deep Dive into its Chemical Profile and Therapeutic Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tapinarof, also known as benvitimod, is a first-in-class, non-steroidal, topical aryl hydrocarbon receptor (AhR) agonist.[1][2] Originally derived from a stilbenoid produced by the bacterium Photorhabdus luminescens, a symbiont of nematodes, this compound is now synthetically produced for therapeutic use.[3][4] It has been approved for the treatment of plaque psoriasis in adults and is under investigation for atopic dermatitis.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to elucidate its therapeutic effects.

Chemical Identity and Structure

This compound is chemically identified as 5-[(E)-2-Phenylethen-1-yl]-2-(propan-2-yl)benzene-1,3-diol. Its core structure is a stilbenoid, characterized by a 1,2-diphenylethylene moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-[(E)-2-phenylethenyl]-2-(propan-2-yl)benzene-1,3-diol | |

| CAS Number | 79338-84-4 | |

| Molecular Formula | C₁₇H₁₈O₂ | |

| Molecular Weight | 254.32 g/mol | |

| SMILES | CC(C)c1c(O)cc(\C=C\c2ccccc2)cc1O | |

| InChI Key | ZISJNXNHJRQYJO-CMDGGOBGSA-N | |

| Synonyms | Benvitimod, WBI-1001, GSK2894512, (E)-3,5-Dihydroxy-4-isopropyl-trans-stilbene |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation as a topical cream and its interaction with biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | |

| Melting Point | 140 - 142°C | |

| Boiling Point | 431.8 ± 20.0 °C (Predicted) | |

| Density | 1.158 g/cm³ | |

| Water Solubility | 0.0339 mg/mL | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL), ethanol, and dimethylformamide (approx. 10 mg/mL). | |

| pKa (Strongest Acidic) | 9.19 | |

| logP | 4.25 - 4.95 | |

| UV/Vis. (λmax) | 211, 240, 318 nm |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

This compound's therapeutic effects are mediated through its specific binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously expressed in skin cells, including keratinocytes and immune cells. The activation of AhR by this compound initiates a signaling cascade that modulates gene expression, leading to anti-inflammatory, skin barrier-restoring, and antioxidant effects.

The key steps in the AhR signaling pathway are:

-

Ligand Binding: this compound, as a ligand, binds to the cytosolic AhR, which exists in a complex with other proteins.

-

Nuclear Translocation: Upon binding, the this compound-AhR complex translocates into the cell nucleus.

-

Heterodimerization: In the nucleus, the complex dissociates, and AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

Gene Expression Modulation: This new this compound-AhR/ARNT complex binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of target genes, thereby regulating their transcription.

This modulation of gene expression results in three primary therapeutic outcomes:

-

Reduction of Pro-inflammatory Cytokines: this compound activation of AhR downregulates the expression of key pro-inflammatory cytokines implicated in psoriasis, such as Interleukin-17A (IL-17A) and IL-17F.

-

Skin Barrier Normalization: It promotes skin barrier function by increasing the expression of essential structural proteins like filaggrin and loricrin.

-

Antioxidant Effects: The pathway enhances the antioxidant response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Experimental Protocols